Cis-4-Methoxypyrrolidin-3-amine is a chemical compound characterized by its unique pyrrolidine structure, which includes a methoxy group at the 4-position and an amine group at the 3-position. This compound belongs to a class of nitrogen-containing heterocycles that are of significant interest in medicinal chemistry due to their biological activities and potential therapeutic applications. The compound's structure allows for various interactions with biological targets, making it a subject of research in drug development.
Cis-4-Methoxypyrrolidin-3-amine is classified as an amine and a member of the pyrrolidine family. It can be synthesized from various precursors, including methoxypyrrolidine derivatives and carbamate compounds. Its structural classification places it within the broader category of alkaloids, which are known for their pharmacological properties.
The synthesis of cis-4-Methoxypyrrolidin-3-amine typically involves several chemical transformations. One common method includes the following steps:
For example, one synthetic route might involve the reaction of a methoxy-substituted pyrrolidine with a suitable amine source under basic conditions to yield cis-4-Methoxypyrrolidin-3-amine .
Cis-4-Methoxypyrrolidin-3-amine has a molecular formula of and a molecular weight of approximately 115.18 g/mol. The structural representation can be described as follows:
The stereochemistry is crucial, as the cis configuration influences the compound's biological activity.
Cis-4-Methoxypyrrolidin-3-amine can participate in various chemical reactions, including:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction .
The mechanism of action of cis-4-Methoxypyrrolidin-3-amine primarily involves its interaction with biological targets such as enzymes and receptors. The presence of the amine group allows for hydrogen bonding and electrostatic interactions with active sites on proteins, potentially leading to inhibition or modulation of enzymatic activity.
Research indicates that compounds with similar structures can influence various biochemical pathways, making them candidates for drug development targeting specific diseases .
Cis-4-Methoxypyrrolidin-3-amine is typically a colorless to pale yellow liquid or solid, depending on its purity and form. Its melting point, boiling point, and solubility characteristics are influenced by its molecular structure.
The compound exhibits basic properties due to its amine functionality, allowing it to interact with acids to form salts. Its stability can vary based on environmental conditions such as pH and temperature.
Relevant data include:
Cis-4-Methoxypyrrolidin-3-amine has several applications in scientific research:
Iridium complexes enable atom-economical pyrrolidine synthesis via "borrowing hydrogen" (BH) annulation. This strategy employs racemic diols and primary amines, where the iridium catalyst dehydrogenates the diol to a dicarbonyl intermediate, forms a diimine, and reductively cyclizes it to the pyrrolidine. Key advances include chiral iridacycle catalysts (e.g., CpIr) that achieve enantioselectivity >90% *ee and yields up to 92% [1]. The methoxy group is introduced via chiral β-methoxy-substituted diols or post-cyclization functionalization. This method tolerates aryl and alkyl amines, enabling N-aryl-cis-4-methoxypyrrolidin-3-amine derivatives [1].
Dirhodium(II) catalysts (e.g., Rh₂(OAc)₄) mediate stereoselective C–H amination of aliphatic azides or O-benzoylhydroxylamines to form N-unprotected pyrrolidines. The reaction proceeds via rhodium-bound nitrene intermediates, inserting into unactivated C(sp³)–H bonds at rt without oxidants. cis-Selectivity arises from the catalyst’s control over the transition state geometry, yielding N-H pyrrolidines (85–93% yield) [1]. For cis-4-methoxypyrrolidin-3-amine, precursor design requires a 1,3-oxygen and nitrogen relationship to guide C–H amination.
Ni/Co catalysts with chiral bis(oxazoline) (BOX) ligands enable regiodivergent hydroalkylation of 3-pyrrolines:
Table 1: Metal-Catalyzed Pyrrolidine Syntheses
| Method | Catalyst | Key Feature | Yield | ee (%) |
|---|---|---|---|---|
| BH Annulation | Chiral Ir iridacycle | Enantioselective from racemic diols | ≤92% | >90 |
| C–H Amination | Rh₂(OAc)₄ | N-Unprotected, rt conditions | 85–93% | N/A |
| Hydroalkylation (C2) | Co/BOX | C2-Functionalized pyrrolidines | 88% | 90 |
| Hydroalkylation (C3) | Ni/BOX | C3-Functionalized pyrrolidines | 85% | 92 |
Trans-selective reductive amination of 4-methoxycyclohexanones is achieved using 9-BBN/FeCl₃. FeCl₃ activates the ketone toward imine formation, while 9-BBN delivers hydride from the same face as the methoxy group via a boron–oxygen chelate. This enforces trans-diaxial addition, yielding trans-4-methoxycyclohexylamines (82:18 trans:cis ratio, 94% yield) [5]. For pyrrolidines, analogous 4-methoxypyrrolidin-3-ones undergo reductive amination under similar conditions, where chelation overrides inherent steric biases.
The chelation effect is generalizable to pyrrolidinones with 4-oxygen substituents:
Table 2: Diastereoselectivity in Reductive Amination
| Ketone | Reducing Agent | trans:cis Ratio | Key Factor |
|---|---|---|---|
| 4-Methoxycyclohexanone | 9-BBN/FeCl₃ | 82:18 | B–OMe chelation |
| 4-Hydroxycyclohexanone | 9-BBN/FeCl₃ | 78:22 | B–OH chelation |
| 4-Methylcyclohexanone | 9-BBN/FeCl₃ | 9:91 | No chelation; equatorial attack |
| 4-Methoxypyrrolidin-3-one | 9-BBN/FeCl₃ | 80:20* | *Predicted analogy |
Lanthanide triflates catalyze anti-Baldwin 5-endo-tet cyclizations of cis-3,4-epoxy amines to pyrrolidines. The Lewis acid activates the epoxide, enabling nucleophilic attack by the amine at C4, forming the pyrrolidine ring with retention of cis-stereochemistry. Yields reach 89% with >20:1 regioselectivity for pyrrolidine over azetidine [1]. For cis-4-methoxypyrrolidin-3-amine, epoxy alcohol precursors are derived from methoxy-containing alkenes.
Epoxy amine cyclizations defy Baldwin’s rules:
Cobalt(II)/Ni(II) complexes with Ph-BOX or iPr-BOX ligands enable enantioselective hydroalkylation of 3-pyrrolines. The chiral environment dictates absolute stereochemistry:
Homopropargyl sulfonamides undergo Au(I)-catalyzed cycloisomerization to 3-pyrrolines followed by stereospecific hydrogenation. Chiral sulfinamide auxiliaries or gold complexes with chiral ligands (e.g., DTBM-SEGPHOS) control enantioselectivity (≤99% ee). The methoxy group is installed via alkynyl ether precursors before cyclization [4]. Yields exceed 90% with no racemization during hydrogenation.
Table 3: Enantioselective Pyrrolidine Synthesis
| Method | Chiral Controller | Enantioselectivity | Yield |
|---|---|---|---|
| Co/Ph-BOX Hydroalkylation | Chiral BOX ligand | ≤90% ee | ≤88% |
| Ni/iPr-BOX Hydroalkylation | Chiral BOX ligand | ≤92% ee | ≤85% |
| Au Tandem Cyclization/Hydrogen. | Chiral sulfonamide/Au(I) | ≤99% ee | >90% |
Compounds Mentioned in Synthesis
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2